molecular formula C17H16FN5O2 B2428933 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 946233-30-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

カタログ番号 B2428933
CAS番号: 946233-30-3
分子量: 341.346
InChIキー: PQKCTHCRAFVGQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive impairment associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. This compound belongs to the class of drugs known as positive allosteric modulators of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).

科学的研究の応用

Metabolism and Disposition Studies

Studies on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, provide valuable insights into the disposition and metabolism of pharmaceuticals designed to cross the blood-brain barrier. For instance, (Renzulli et al., 2011) detailed the metabolic pathways and excretion mechanisms of SB-649868 in humans, highlighting the principal routes of metabolism and the identification of major metabolites. Such studies are crucial for understanding the pharmacokinetic profile of new therapeutic agents, including their bioavailability, distribution, and elimination.

Neuroimaging Applications in Neurodegenerative Diseases

Research into imaging biomarkers for neurodegenerative diseases, using compounds labeled with positron-emitting isotopes like carbon-11 or fluorine-18, illustrates the application of chemical entities in diagnostic imaging. As an example, studies on the imaging of β-amyloid deposition in Alzheimer’s disease patients employ radioligands that can specifically bind to pathological hallmarks of the disease. The work by (Engler et al., 2007) demonstrates the use of PIB (Pittsburgh compound B) in PET imaging to differentiate Alzheimer's disease from frontotemporal dementia, showing the potential of chemical compounds in enhancing diagnostic accuracy for neurodegenerative conditions.

特性

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12(25-15-5-3-2-4-6-15)17(24)19-11-16-20-21-22-23(16)14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKCTHCRAFVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。